molecular formula C15H22N5O8P B1254575 9-Ribosyl-trans-zeatin 5'-monophosphate CAS No. 25615-16-1

9-Ribosyl-trans-zeatin 5'-monophosphate

Cat. No. B1254575
CAS RN: 25615-16-1
M. Wt: 431.34 g/mol
InChI Key: IRILMCCKFANGJQ-HNNGNKQASA-N
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Description

9-Ribosyl-trans-zeatin 5’-monophosphate is a purine ribonucleoside 5’-monophosphate that is AMP substituted at position N-6 by a (2E)-4-hydroxy-3-methylbut-2-en-1-yl group . It has a molecular formula of C15H22N5O8P .


Molecular Structure Analysis

The molecular structure of 9-Ribosyl-trans-zeatin 5’-monophosphate consists of a purine ribonucleoside 5’-monophosphate that is AMP substituted at position N-6 by a (2E)-4-hydroxy-3-methylbut-2-en-1-yl group .


Physical And Chemical Properties Analysis

9-Ribosyl-trans-zeatin 5’-monophosphate has a molecular formula of C15H22N5O8P, an average mass of 431.338 Da, and a monoisotopic mass of 431.120605 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives

    The synthesis of allylic phosphate derivatives of trans zeatin, including 9-tetrahydropyranyl trans-zeatine, has been explored. These derivatives can be converted into various forms like allyl phosphonate monoester and thiophosphate, offering insights into the chemical properties and potential applications of trans-zeatin derivatives (Shadid et al., 1989).

  • Direct Chemical Ionisation Mass Spectrometry

    The use of direct chemical ionisation mass spectrometry for the determination of intact zeatin nucleotide, including 9-/3-D-Ribofuranosylzeatin 5’-monophosphate (ZMP), has been investigated. This method aids in identifying cytokinin nucleotides, crucial for understanding cytokinin metabolism (Summons et al., 1983).

Biological Activity and Applications

  • Cytokinin Metabolism in Phaseolus Embryos

    The metabolism of trans-[8-(14)C]zeatin in Phaseolus vulgaris and P. lunatus embryos reveals genetic variations and the occurrence of novel zeatin metabolites such as ribosylzeatin 5'-monophosphate. This study underscores the importance of zeatin metabolites in plant developmental processes (Lee et al., 1985).

  • Cytokinin Metabolism in Plant-Pathogen Interaction

    An investigation into the remodeling of cytokinin metabolism at infection sites of Colletotrichum graminicola on maize leaves highlighted the role of cytokinins like cis-zeatin-9-riboside and cis-zeatin-9-riboside-5'-monophosphate in plant physiology and defense mechanisms (Behr et al., 2012).

  • Hormone Metabolism in Seed Germination

    Research on the effects and metabolism of zeatin in dormant and nondormant ash embryos indicates that zeatin ribonucleoside enhances germination, suggesting its role in overcoming dormancy and promoting plant growth (Tzou et al., 1973).

  • Role in Cell Division in Plant Tissues

    A study focusing on the regulators of cell division in plant tissues identified several metabolites of [3H]zeatin, including zeatin riboside 5′-phosphates, which are crucial in understanding hormone regulation in plant growth and development (Parker et al., 2004).

properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,16,17,18)(H2,24,25,26)/b8-2+/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRILMCCKFANGJQ-HNNGNKQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801282922
Record name trans-Zeatin riboside-5′-monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Zeatin riboside monophosphate

CAS RN

25615-16-1
Record name trans-Zeatin riboside-5′-monophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25615-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Zeatin riboside-5′-monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Straube, CP Witte, M Herde - Cells, 2021 - mdpi.com
… dinucleotide, NAD), and a cytokinine-ribotide (9-ribosyl-trans-zeatin 5′-monophosphate). … dinucleotide, NAD), and a cytokinine-ribotide (9-ribosyl-trans-zeatin 5′-monophosphate). …
Number of citations: 16 www.mdpi.com

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